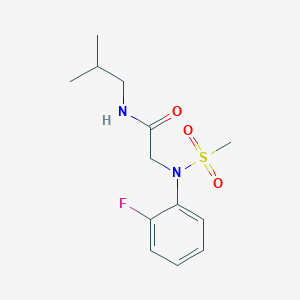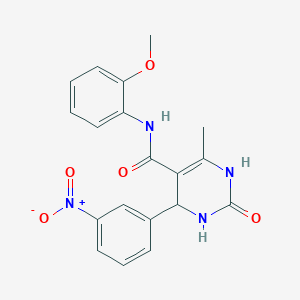
N~2~-(2-fluorophenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-fluorophenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide, commonly known as FIIN-3, is a small molecule inhibitor that has gained attention in recent years due to its potential in cancer therapy.
Mecanismo De Acción
FIIN-3 works by binding to the ATP-binding pocket of FGFRs, thereby preventing the activation of the receptor. This leads to a decrease in downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are known to be involved in cancer cell growth and survival. By inhibiting these pathways, FIIN-3 can induce apoptosis and inhibit tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, FIIN-3 has also been shown to have other biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using FIIN-3 in lab experiments is its specificity for FGFRs. This allows researchers to study the effects of FGFR inhibition on cancer cell growth and signaling pathways. However, one limitation of using FIIN-3 is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis process for FIIN-3 can be time-consuming and expensive, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for research on FIIN-3. One area of interest is the development of more potent and selective FGFR inhibitors. Additionally, researchers are exploring the use of FIIN-3 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is interest in exploring the potential of FIIN-3 in the treatment of other diseases, such as bacterial infections and inflammatory diseases.
Conclusion:
In conclusion, FIIN-3 is a small molecule inhibitor that has shown promise in cancer therapy. Its specificity for FGFRs makes it a valuable tool for studying the effects of FGFR inhibition on cancer cell growth and signaling pathways. While there are limitations to its use in lab experiments, the potential for future research on FIIN-3 is promising.
Métodos De Síntesis
FIIN-3 can be synthesized using a multi-step process involving the use of various reagents and catalysts. The synthesis involves the reaction of 2-fluoroaniline with tert-butyl isocyanide to form an intermediate compound, which is then reacted with methylsulfonyl chloride to form the final product. The yield of the synthesis process is around 25%, and the purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
FIIN-3 has been extensively studied for its potential in cancer therapy. It has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which are known to play a key role in the development and progression of various types of cancer. FIIN-3 has been found to be particularly effective in inhibiting the activity of FGFR1, FGFR2, and FGFR3.
Propiedades
IUPAC Name |
2-(2-fluoro-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O3S/c1-10(2)8-15-13(17)9-16(20(3,18)19)12-7-5-4-6-11(12)14/h4-7,10H,8-9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBIUCJGVYXLQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(C1=CC=CC=C1F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5139503.png)

![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5139513.png)

![2-(3-bromo-4-methoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5139541.png)

![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5139552.png)
![N-allyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5139561.png)
![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[3-(4-morpholinyl)propyl]amine](/img/structure/B5139563.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B5139582.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-phenylcyclopentanecarboxamide](/img/structure/B5139591.png)
![N-(2-chlorophenyl)-2-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5139594.png)